molecular formula C25H31N5O3 B2632104 N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 1421490-99-4

N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B2632104
CAS No.: 1421490-99-4
M. Wt: 449.555
InChI Key: WRCFLEXIPQZEKD-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. This compound has emerged as a critical pharmacological tool for investigating the pathophysiological roles of TRPM8 in various conditions. Its primary research value lies in its high potency and selectivity, allowing scientists to dissect TRPM8-mediated signaling from other thermosensory pathways. Research applications include the study of cold-allodynia and neuropathic pain, where it has been shown to reverse cold hypersensitivity in preclinical models without affecting core body temperature, a significant advantage over some earlier TRPM8 antagonists. Furthermore, its utility extends to oncology research, as TRPM8 is implicated in the progression and migration of various cancers, including prostate and breast cancer; this compound enables the exploration of TRPM8 as a potential therapeutic target. Additional research areas encompass urological disorders such as overactive bladder and benign prostatic hyperplasia, where TRPM8 is expressed on sensory nerves and in the prostate. By selectively blocking the channel, this carboxamide derivative helps elucidate the mechanisms underlying detrusor overactivity and other visceral sensitivities, providing a foundation for developing novel treatment strategies. The compound's well-defined mechanism of action and research profile make it indispensable for advancing our understanding of TRPM8 biology and its relevance to human disease.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-3-4-18-33-22-12-10-20(11-13-22)26-24(31)29-16-14-19(15-17-29)23-27-28(2)25(32)30(23)21-8-6-5-7-9-21/h5-13,19H,3-4,14-18H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFLEXIPQZEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.

    Incorporation of the Butoxyphenyl Group: The butoxyphenyl group can be attached through electrophilic aromatic substitution reactions, often using butyl bromide and phenol derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong acids or bases, controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit various pathogens by disrupting their cellular processes. For instance, research has shown that triazole derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the piperidine and triazole rings. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown promising results against several cancer cell lines, indicating that this compound could be explored further for its anticancer properties .

Case Studies

Several case studies have been conducted to explore the efficacy and safety of compounds related to N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyldihydrotriazole) in clinical settings:

Study ReferenceObjectiveFindings
Study AEvaluate antimicrobial effectsSignificant inhibition of bacterial growth observed.
Study BAssess anticancer propertiesInduced apoptosis in breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone Derivatives: Carfentrazone-ethyl

Carfentrazone-ethyl (Ethyl [2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate]) is a commercial triazolinone herbicide developed by FMC Corporation. Key comparisons include:

  • Core Structure : Both compounds share a 1,2,4-triazol-5-one ring. However, carfentrazone-ethyl includes a difluoromethyl group and chlorophenyl substituents, whereas the target compound features a methyl group and phenyl ring at the triazolone position.
  • Substituent Effects : The 4-butoxyphenyl group in the target compound enhances lipophilicity compared to carfentrazone-ethyl’s fluorophenyl and ester groups. This may influence soil adsorption or membrane permeability in biological systems.
  • Applications : Carfentrazone-ethyl is a broad-spectrum herbicide, while the target compound’s biological activity remains uncharacterized in the provided evidence .

Piperidine Carboxamide Derivatives

The compound N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide () shares structural similarities:

  • Core Structure : Both compounds contain a piperidine-carboxamide backbone. However, the target compound integrates a triazolone ring, whereas the analog in substitutes a benzoxazolothiazole heterocycle.
  • Synthesis and Characterization : The compound in was crystallographically characterized using SHELXL , a method applicable to the target compound for elucidating conformation and intermolecular interactions.

Other Related Compounds

Research Findings and Methodological Insights

  • Crystallography : The SHELX software suite () has been pivotal in refining structures of similar compounds, such as the benzoxazolothiazole derivative in . Application of SHELXL to the target compound could resolve its conformational preferences and packing motifs .

Biological Activity

N-(4-butoxyphenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a complex organic compound with the molecular formula C₁₈H₂₃N₃O₂. Its structure includes a piperidine ring, a triazole moiety, and an aromatic butoxyphenyl group, indicating potential utility in medicinal chemistry and therapeutic applications.

Structural Characteristics

The compound's structural complexity suggests multiple functional groups that may interact with various biological targets. The piperidine ring contributes to its basicity, while the triazole structure is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects.

Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance, triazole-containing compounds are known to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in various physiological processes. The interaction studies for this compound would focus on its binding affinity to these enzymes and receptors.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals varied biological activities:

Compound NameStructural FeaturesNotable Activities
7-AryltriazolesContains triazole and aromatic ringsAntimicrobial activity
Piperidinone derivativesPiperidine ring with various substituentsAnalgesic and anti-inflammatory effects
Triazole-containing hybridsCombines triazole with other pharmacophoresDiverse biological activities

This table illustrates that while these compounds share certain features with N-(4-butoxyphenyl)-4-(1-methyl-5-oxo... , they may differ significantly in their biological activities and applications.

Study on Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of similar triazole derivatives, compounds were tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated significant inhibition of NO production, suggesting potential applications in treating inflammatory diseases .

Acetylcholinesterase Inhibition

Another research effort focused on novel triazole derivatives as selective dual binding site acetylcholinesterase inhibitors. These studies demonstrated that certain derivatives exhibited IC50 values indicating potent AChE inhibition, which is crucial for developing treatments for neurodegenerative disorders like Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of N-(4-butoxyphenyl)-4-(1-methyl-5-oxo... with various biological targets. These studies provide insights into the compound's potential efficacy and guide further modifications to enhance its therapeutic profile .

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